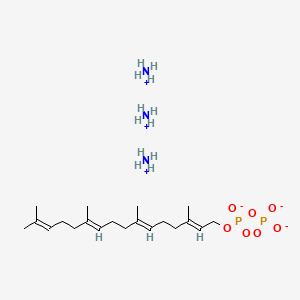

Geranylgeranyl Pyrophosphate Triammonium Salt

Description

Geranylgeranyl pyrophosphate triammonium salt (GGPP-TA, CAS 313263-08-0) is a critical intermediate in the mevalonate pathway, serving as a precursor for diterpenoids, carotenoids, and other isoprenoid-derived compounds. Its structure consists of a 20-carbon geranylgeranyl chain linked to a pyrophosphate group, stabilized by three ammonium ions that enhance its water solubility . GGPP-TA plays a pivotal role in protein prenylation, a post-translational modification essential for membrane localization and function of signaling proteins like small GTPases . It is also a biosynthetic precursor for taxanes (e.g., paclitaxel) and indole diterpenoid alkaloids .

GGPP-TA is typically stored at -20°C in powder form or dissolved in methanol, with a molecular weight of 501.53 g/mol (C₂₀H₄₅N₃O₇P₂) . Its high solubility in aqueous solutions (due to the triammonium counterions) makes it suitable for enzymatic assays and metabolic studies .

Properties

IUPAC Name |

triazanium;[oxido-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]phosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O7P2.3H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);3*1H3/b18-11+,19-13+,20-15+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBMYHRTNHKGIT-XGVVNRHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)C.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H45N3O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Substrates : FPP (C15) and IPP (C5) are required in a 1:3 molar ratio to produce GGPP (C20).

-

Enzyme Source : Recombinant GGPPS from Escherichia coli or Saccharomyces cerevisiae is commonly used due to high yield and stability.

-

Buffer System : Tris-HCl (pH 7.5) with 5 mM Mg²⁺ enhances enzymatic activity.

-

Temperature : Optimal activity occurs at 37°C, with a reaction time of 2–4 hours.

Table 1: Enzymatic Synthesis Parameters

Chemical Synthesis via Stepwise Chain Elongation

Chemical synthesis involves sequential coupling of isoprenoid units to form the geranylgeranyl chain, followed by pyrophosphorylation. This method is laborious but allows isotopic labeling (e.g., deuterated GGPP).

Key Steps:

-

Isoprenoid Chain Assembly :

-

Pyrophosphorylation :

-

Ammonium Salt Formation :

Table 2: Chemical Synthesis Reagents and Yields

| Step | Reagents | Yield | Purity |

|---|---|---|---|

| Phosphorylation | POCl₃, pyridine | 78% | 90% |

| Chain Elongation | IPP, HCl | 65% | 85% |

| Pyrophosphorylation | POCl₃, triethylamine | 70% | 88% |

| Salt Formation | NH₄OH | 95% | ≥95% |

Industrial-Scale Fermentation Using Engineered Microbes

Industrial production employs genetically modified E. coli or S. cerevisiae strains overexpressing GGPPS and mevalonate pathway enzymes.

Fermentation Parameters:

Table 3: Industrial Fermentation Metrics

| Metric | Value |

|---|---|

| Bioreactor Volume | 10,000 L |

| Yield | 1.2 g/L |

| Purity | ≥90% |

| Cost per Gram | $320 (USD) |

Purification and Characterization

Purification Techniques:

Characterization Methods:

Table 4: Analytical Data for GGPP Triammonium Salt

| Method | Key Peaks/Data |

|---|---|

| ¹H NMR (D₂O) | δ 5.15 (m, 4H, CH₂=CH), 1.68 (s, 12H, CH₃) |

| ³¹P NMR | δ -10.2 (d, Pα), -12.5 (d, Pβ) |

| ESI-MS | m/z 501.54 [M+H]⁺ |

Chemical Reactions Analysis

Types of Reactions

Geranylgeranylphosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different diterpenoids.

Reduction: It can be reduced to form geranylgeraniol.

Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

Oxidation: Diterpenoids such as gibberellins and carotenoids.

Reduction: Geranylgeraniol.

Substitution: Various geranylgeranyl derivatives.

Scientific Research Applications

Geranylgeranylphosphate has numerous scientific research applications:

Mechanism of Action

Geranylgeranylphosphate exerts its effects primarily through the process of geranylgeranylation, where it attaches to specific proteins, modifying their function and localization. This modification is crucial for the activity of small GTPases, which are involved in various cellular processes such as signal transduction, cell growth, and differentiation . The molecular targets of geranylgeranylphosphate include proteins such as Rho, Rac, and Rab .

Comparison with Similar Compounds

Structural and Chemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Chain Length (Isoprene Units) | Solubility & Stability |

|---|---|---|---|---|---|

| GGPP-TA | 313263-08-0 | C₂₀H₄₅N₃O₇P₂ | 501.53 | 4 (C20) | Water-soluble; stable at -20°C |

| Farnesyl Pyrophosphate (FPP, ammonium salt) | 38146-42-8 | C₁₅H₃₇N₃O₇P₂ | 433.42 | 3 (C15) | Soluble in water; hygroscopic |

| Geranyl Pyrophosphate (GPP, triammonium salt) | 116057-55-7 | C₁₀H₂₀O₇P₂·3NH₃ | ~371.34 | 2 (C10) | Methanol-soluble; stable at -20°C |

| Isopentenyl Pyrophosphate (IPP, triammonium salt) | N/A | C₅H₁₂O₇P₂·3NH₃ | ~319.15 | 1 (C5) | Highly water-soluble |

Key Observations :

- Chain Length: GGPP-TA has the longest isoprenoid chain (4 units), followed by FPP (3) and GPP (2). This determines their roles in synthesizing larger terpenoids (e.g., diterpenes for GGPP-TA vs. sesquiterpenes for FPP) .

- Solubility: The number of ammonium ions (triammonium vs. monoammonium) directly affects solubility. GGPP-TA and GPP, both triammonium salts, exhibit superior aqueous solubility compared to monoammonium FPP .

- Stability : All compounds are sensitive to hydrolysis but are stabilized by low-temperature storage (-20°C) .

Functional Differentiation :

- GGPP-TA is indispensable for synthesizing 20-carbon terpenoids and prenylating proteins like Rho GTPases, impacting cell signaling and cancer metastasis .

- FPP is a branch-point metabolite: it feeds into sterol biosynthesis (e.g., cholesterol) or sesquiterpenes (e.g., artemisinin) .

- GPP is primarily utilized in monoterpene production, contributing to plant fragrances and defense compounds .

Biological Activity

Geranylgeranyl Pyrophosphate Triammonium Salt (GGPP) is a significant compound in biochemistry, primarily involved in the prenylation of proteins, which is a critical post-translational modification that facilitates the attachment of lipid groups to proteins. This modification is essential for the proper localization and function of various intracellular proteins, particularly small GTPases that play vital roles in cellular signaling pathways.

- Molecular Formula : CHNOP

- Molecular Weight : 501.535 g/mol

- CAS Number : 313263-08-0

- Structure : The compound consists of a geranylgeranyl group linked to two phosphate groups, which are further complexed with ammonium ions.

| Property | Value |

|---|---|

| Molecular Formula | CHNOP |

| Molecular Weight | 501.535 g/mol |

| CAS Number | 313263-08-0 |

Protein Prenylation

GGPP is crucial for the geranylgeranylation of proteins, a process where geranylgeranyl groups are covalently attached to specific cysteine residues of target proteins. This modification is particularly important for small GTPases such as Ras and Rho, which are involved in various cellular processes including growth, differentiation, and apoptosis. The proper function of these proteins is essential for normal cellular signaling and maintaining cellular homeostasis.

Role in Disease

Alterations in protein prenylation have been associated with several diseases, including cancer and cardiovascular disorders. For instance, dysregulation of small GTPases due to impaired prenylation can lead to uncontrolled cell proliferation and tumorigenesis. Therefore, GGPP is a focal point in medical research aimed at developing targeted therapies for these conditions.

Research Findings

Recent studies have highlighted the diverse biological activities of GGPP:

- Cell Signaling : GGPP modulates the activity of small GTPases, influencing various signaling pathways that regulate cell growth and differentiation .

- Cancer Research : Research indicates that GGPP can reverse the effects of statins (which inhibit cholesterol synthesis) by restoring prenylation of proteins necessary for cell survival and proliferation .

- Metabolic Studies : The deuterated form of GGPP (Geranylgeranyl Pyrophosphate-d3 Triammonium Salt) has been used in metabolic studies to track its incorporation into cellular pathways, providing insights into its role in biosynthesis and metabolism.

Case Study 1: GGPP in Cancer Therapy

A study investigated the effects of GGPP on melanoma cell lines treated with lovastatin. The results demonstrated that GGPP could restore the prenylation of GTPases inhibited by lovastatin, leading to increased cell viability and proliferation under certain conditions. This suggests a potential therapeutic strategy where GGPP supplementation might counteract the side effects of statin therapy in cancer patients .

Case Study 2: Prenylation Defects and Cardiovascular Diseases

Another study focused on the impact of GGPP on cardiovascular health, examining how its deficiency could lead to altered signaling pathways associated with vascular smooth muscle cell function. The research found that supplementation with GGPP restored normal signaling and improved cellular responses to growth factors, indicating its therapeutic potential in treating cardiovascular diseases linked to prenylation defects .

Q & A

Q. What are the established methods for synthesizing and characterizing GGPP Triammonium Salt in vitro?

GGPP is synthesized enzymatically via head-to-tail condensation of isopentenyl pyrophosphate (IPP) and farnesyl pyrophosphate (FPP), catalyzed by GGPP synthase (GGPPS) . For characterization, researchers use:

- Mass spectrometry (MS) and NMR to confirm molecular identity (e.g., molecular weight: 501.53 g/mol, CAS: 313263-08-0) .

- HPLC purification to isolate GGPP from reaction mixtures, with solvent systems like isopropanol:NH4OH:water (6:3:1) for optimal resolution .

- Storage recommendations : Lyophilized powder stored at -20°C (3-year stability) or dissolved in methanol at -80°C (6-month stability) .

Q. How does GGPP function as a precursor in isoprenoid biosynthesis, and what are its downstream metabolites?

GGPP is a central C20 intermediate in the mevalonate pathway, serving as a precursor for:

- Diterpenoids (e.g., taxol) via cyclization .

- Protein prenylation (geranylgeranylation) through transferase enzymes, modifying signaling proteins like small GTPases .

- Chlorophyll side chains and dolichols in eukaryotes .

Key downstream metabolites include geranylgeranylated proteins (e.g., Rho GTPases) and dolichols with 11–12 isoprene units, detected via radiolabeling (e.g., [³H]-GGPP) and HPLC .

Q. What techniques are recommended for quantifying GGPP in cellular or enzymatic assays?

- Radiolabeling : Use [³H]- or [¹⁴C]-GGPP to track incorporation into proteins or lipids, followed by scintillation counting .

- LC-MS/MS : Quantify GGPP in biological extracts using reverse-phase chromatography paired with tandem MS for sensitivity .

- Enzymatic assays : Monitor GGPPS activity by measuring pyrophosphate release via colorimetric kits (e.g., malachite green assay) .

Advanced Research Questions

Q. How do bisphosphonates inhibit GGPP synthase, and what structural insights inform drug design?

Bisphosphonates (e.g., alendronate) competitively inhibit GGPPS by mimicking the pyrophosphate moiety of IPP/FPP. Key findings include:

- Crystallographic studies : Reveal bisphosphonate binding at the enzyme’s active site, disrupting Mg²⁺ coordination critical for catalysis .

- Computational modeling : Predicts steric clashes between bisphosphonate side chains and GGPPS residues, guiding analog optimization .

- siRNA knockdown : Targeting GGPS1 reduces GGPP levels, validating enzyme specificity in cellular models .

Q. What role does GGPP play in cancer-related protein prenylation, and how can this pathway be experimentally modulated?

GGPP mediates geranylgeranylation of oncogenic proteins (e.g., Ras, Rho), promoting membrane localization and signaling. Methodologies include:

- Prenylation inhibitors : Use statins (mevalonate pathway blockers) or GGPPS inhibitors (e.g., digeranyl bisphosphonate) to reduce GGPP levels .

- Mutagenesis : Introduce CAAX box mutations in target proteins to prevent geranylgeranylation, assessed via immunoblotting or cellular fractionation .

- Metabolic supplementation : Exogenous GGPP rescues prenylation in inhibitor-treated cells, confirming pathway specificity .

Q. How should researchers address contradictory data on GGPP’s effects in cell tolerance studies?

In studies of cholesterol synthesis and cell tolerance to toxins (e.g., pyolysin), GGPP supplementation reduced cytotoxicity, while FPP had no effect . Contradictions arise due to:

- Pathway crosstalk : GGPP may antagonize NR1H receptors (e.g., LXR), independent of cholesterol synthesis .

- Compensatory mechanisms : siRNA targeting NR1H3/2 (LXR isoforms) clarifies GGPP’s receptor-mediated effects .

- Dose optimization : Ensure GGPP concentrations (typically 10–100 µM) align with physiological ranges to avoid off-target effects .

Q. What protocols optimize isotopic labeling with deuterated GGPP for metabolic tracing?

- Deuterated analogs : Use [1,2-D₂]- or [1,2,3-D₃]-GGPP (e.g., ARCD 0792/1008) to trace metabolic flux via MS .

- Sample preparation : Extract labeled metabolites using methanol:chloroform, followed by SPE purification .

- Data analysis : Compare isotopic enrichment ratios (e.g., M+2/M+0) in downstream products (e.g., dolichols) .

Q. How can solubility and stability issues with GGPP be mitigated in experimental workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.